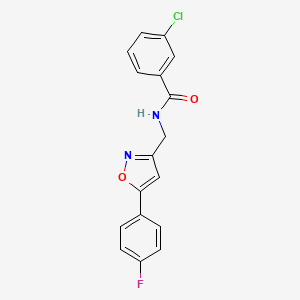

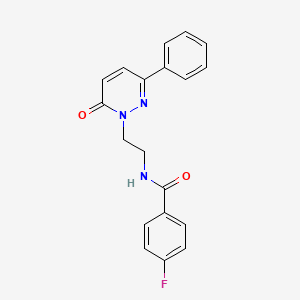

3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . The isoxazole ring is attached to a benzamide group through a methyl linkage. The isoxazole ring also has a 4-fluorophenyl group attached to it .

Molecular Structure Analysis

The molecular structure of “3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide” is complex due to the presence of multiple functional groups. The isoxazole ring contributes to the aromaticity of the molecule . The fluorine atom attached to the phenyl group can form a stable C-F bond, which can increase the binding affinity of the protein-ligand complex .Scientific Research Applications

Analgesic Properties

Isoxazole derivatives have shown promise as analgesics. Researchers have explored various substitutions on the isoxazole ring to modulate their activity. Investigating the analgesic potential of this compound could provide insights for pain management .

Anti-Inflammatory Effects

The isoxazole scaffold has demonstrated anti-inflammatory properties. By understanding how this specific compound interacts with inflammatory pathways, researchers may uncover novel anti-inflammatory drug candidates .

Anticancer Activity

Some isoxazole derivatives exhibit anticancer effects. Further studies on this compound could elucidate its mechanism of action and potential as an antineoplastic agent .

Antimicrobial Applications

Isoxazoles have been investigated as antimicrobial agents. Researchers have synthesized derivatives with varying substituents to enhance their activity against pathogens. Evaluating the antimicrobial efficacy of this compound could contribute to the development of new antibiotics .

Antiviral Properties

Certain isoxazole derivatives have demonstrated antiviral activity. Investigating this compound’s effects on viral replication and host cells may reveal its potential as an antiviral drug .

Anticonvulsant Effects

Isoxazoles have been explored as anticonvulsants. Understanding how this compound interacts with neural circuits could provide valuable insights for epilepsy treatment .

Antidepressant Potential

Researchers have studied isoxazole derivatives for their antidepressant effects. Investigating this compound’s impact on neurotransmitter systems may lead to the development of new antidepressant medications .

Immunosuppressive Properties

Isoxazoles have also been investigated as immunosuppressants. By examining their effects on immune responses, researchers can explore their potential in autoimmune disease management .

properties

IUPAC Name |

3-chloro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2/c18-13-3-1-2-12(8-13)17(22)20-10-15-9-16(23-21-15)11-4-6-14(19)7-5-11/h1-9H,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTSCDWDWKTVSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B2738391.png)

![Phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2738392.png)

![2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2738402.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2738405.png)

![1-(Azepan-1-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2738407.png)

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2738409.png)

![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2738411.png)